3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide
Brand Name: Vulcanchem
CAS No.: 452090-08-3
VCID: VC7537803
InChI: InChI=1S/C24H23N3O2/c1-17(18-9-5-8-14-23(18)29-2)25-26-24(28)15-16-27-21-12-6-3-10-19(21)20-11-4-7-13-22(20)27/h3-14H,15-16H2,1-2H3,(H,26,28)/b25-17+
SMILES: CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4OC
Molecular Formula: C24H23N3O2
Molecular Weight: 385.467

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide

CAS No.: 452090-08-3

Cat. No.: VC7537803

Molecular Formula: C24H23N3O2

Molecular Weight: 385.467

* For research use only. Not for human or veterinary use.

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide - 452090-08-3

Specification

CAS No. 452090-08-3
Molecular Formula C24H23N3O2
Molecular Weight 385.467
IUPAC Name 3-carbazol-9-yl-N-[(E)-1-(2-methoxyphenyl)ethylideneamino]propanamide
Standard InChI InChI=1S/C24H23N3O2/c1-17(18-9-5-8-14-23(18)29-2)25-26-24(28)15-16-27-21-12-6-3-10-19(21)20-11-4-7-13-22(20)27/h3-14H,15-16H2,1-2H3,(H,26,28)/b25-17+
Standard InChI Key KNUORWMJKDJTBP-KOEQRZSOSA-N
SMILES CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a planar carbazole system (a tricyclic aromatic framework) with a propanehydrazide chain terminated by an (E)-configured 2-methoxyphenyl ethylidene group. The carbazole moiety contributes rigidity and π-conjugation, while the hydrazide linker introduces rotational flexibility and hydrogen-bonding capabilities. The 2-methoxyphenyl group adds steric bulk and electronic modulation through its electron-donating methoxy substituent.

Stereochemical Considerations

The ethylidene group adopts an (E)-configuration, as confirmed by the InChIKey descriptor (KNUORWMJKDJTBP-KOEQRZSOSA-N). This geometric isomerism influences molecular packing and intermolecular interactions, critical for crystallization behavior and solid-state properties.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Carbazole Functionalization: Introduction of a propanehydrazide side chain at the 9-position of carbazole via nucleophilic substitution or coupling reactions.

  • Hydrazone Formation: Condensation of the hydrazide intermediate with 2-methoxyacetophenone under acidic or thermal conditions to yield the (E)-ethylidene derivative.

Key Reaction Parameters

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

  • Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) facilitate imine bond formation.

  • Temperature: Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Peaks at δ 8.1–8.3 ppm correspond to carbazole aromatic protons, while δ 3.8–4.0 ppm signals arise from the methoxy group. The hydrazone proton (N=CH–) appears as a singlet near δ 7.9 ppm.

  • ¹³C NMR: Carbonyl resonances (C=O) are observed at ~168 ppm, with the imine carbon (C=N) near 150 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 385.467, consistent with the molecular formula C₂₄H₂₃N₃O₂.

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue
Molecular Weight385.467 g/mol
Melting PointNot reported
SolubilityInsoluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)Estimated 3.2 (indicative of moderate lipophilicity)

The compound’s limited aqueous solubility aligns with its hydrophobic carbazole core, while solubility in polar aprotic solvents suggests utility in organic synthesis.

Comparative Analysis with Structural Analogs

Role of Substituent Positioning

Replacing the 2-methoxyphenyl group with a 4-methoxyphenyl isomer (as in ChemSpider ID 5762452 ) alters electronic properties. The para-methoxy derivative exhibits enhanced resonance stabilization, potentially increasing photostability but reducing steric hindrance.

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